molecular formula C3H8ClN3O B6598590 N-carbamimidoylacetamide hydrochloride CAS No. 39270-72-9

N-carbamimidoylacetamide hydrochloride

Cat. No. B6598590
CAS RN: 39270-72-9
M. Wt: 137.57 g/mol
InChI Key: RAWZAIZGYIFUEB-UHFFFAOYSA-N
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Description

N-Carbamimidoylacetamide hydrochloride (NCAH) is a highly versatile compound used in a variety of scientific research applications. It is a water-soluble derivative of carbamimidoylacetamide and is composed of two nitrogen atoms, two carbon atoms, two oxygen atoms, and one hydrogen atom. NCAH is a white powder, with a molecular weight of 131.6 g/mol, and a melting point of 95-97°C. NCAH is commonly used in the synthesis of peptides, peptide-like molecules, and other organic compounds. It is also used in the production of pharmaceuticals, such as antibiotics and anti-inflammatory agents.

Scientific Research Applications

N-carbamimidoylacetamide hydrochloride is used in a variety of scientific research applications. It is commonly used in the synthesis of peptides and peptide-like molecules. It is also used in the production of pharmaceuticals, such as antibiotics and anti-inflammatory agents. Additionally, N-carbamimidoylacetamide hydrochloride is used in the synthesis of organic compounds, such as polymers and dyes. It is also used in the production of nanomaterials, such as carbon nanotubes and nanowires. Additionally, N-carbamimidoylacetamide hydrochloride is used in the synthesis of polymers and polymeric materials, as well as in the production of organic photovoltaic cells.

Mechanism of Action

N-carbamimidoylacetamide hydrochloride acts as a catalyst in the synthesis of peptides and peptide-like molecules. It is believed to catalyze the reaction by forming a complex with the amine group, which then reacts with the carboxylic acid group. This reaction is exothermic, and the resulting product is a white powder.
Biochemical and Physiological Effects
N-carbamimidoylacetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, N-carbamimidoylacetamide hydrochloride has been shown to have antioxidant activity, and it has been used to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-carbamimidoylacetamide hydrochloride has several advantages for lab experiments. It is water-soluble, which makes it easy to work with in aqueous solutions. Additionally, it is relatively inexpensive and can be easily synthesized from readily available materials. However, N-carbamimidoylacetamide hydrochloride has some limitations for lab experiments. It is not very stable, and can decompose when exposed to light and heat. Additionally, it can be toxic if ingested, and should be handled with care.

Future Directions

N-carbamimidoylacetamide hydrochloride has many potential future applications in scientific research. It could be used to develop new peptide-based drugs and to improve the synthesis of existing peptide drugs. Additionally, it could be used to synthesize new polymers and nanomaterials. Additionally, it could be used to develop new organic photovoltaic cells, and to improve the efficiency of existing organic photovoltaic cells. Finally, it could be used to develop new inhibitors of enzymes, and to improve the activity of existing enzyme inhibitors.

Synthesis Methods

N-carbamimidoylacetamide hydrochloride is synthesized through a process known as “amidation”, which involves the reaction of an amine group with a carboxylic acid group. In the case of N-carbamimidoylacetamide hydrochloride, the amine group is derived from carbamimidoylacetamide and the carboxylic acid group is derived from hydrochloric acid. The reaction is catalyzed by a base, such as sodium hydroxide. The reaction is exothermic, and the resulting product is a white powder.

properties

IUPAC Name

N-(diaminomethylidene)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O.ClH/c1-2(7)6-3(4)5;/h1H3,(H4,4,5,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWZAIZGYIFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960019
Record name N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbamimidoylacetamide hydrochloride

CAS RN

39270-72-9
Record name N-Carbamimidoylethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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